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Compound of Interest

Compound Name: Dubermatinib

Cat. No.: B607223 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with essential information regarding the off-target effects of Dubermatinib (TP-

0903) observed in kinase assays. This resource includes troubleshooting guides, frequently

asked questions (FAQs), detailed experimental protocols, and a summary of quantitative data

to facilitate the accurate interpretation of experimental results.

Quantitative Kinase Inhibition Data for Dubermatinib
Dubermatinib (TP-0903) is a potent inhibitor of AXL kinase with an IC50 of 27 nM.[1][2][3]

However, like many kinase inhibitors, it exhibits activity against other kinases. The following

table summarizes the inhibitory activity of Dubermatinib against a panel of kinases as

determined by biochemical assays.
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Target Kinase Assay Type Value (nM) Reference

AXL IC50 27 [1][2][3]

ACK1 Kd 7.3 [4][5]

ACK1 IC50 30.7 [4][5]

GCK Kd 1.8 [4][5]

GCK IC50 2.5 [4][5]

AURKA EC50 0.66 [6]

AURKB EC50 2.23 [6]

Chk1 EC50 2.99 [6]

Chk2 EC50 4.99 [6]

FLT3-ITD Kd 0.79 - 5.6 [4][5]

Other TAM family

kinases (Tyro3,

MerTK)

- Potent Inhibition [7]

JAK2 - Inhibition noted [4][8]

ALK - Inhibition noted [7]

ABL1 - Inhibition noted [7]

VEGFR2 - Inhibition noted [7]

Troubleshooting Guide & FAQs
This section addresses common issues and questions that may arise during the investigation

of Dubermatinib's kinase selectivity.

Q1: We observe inhibition of kinases other than AXL in our assay. Is this expected?

A1: Yes, this is an expected observation. Dubermatinib is a multi-kinase inhibitor.[4][7]

Besides its high potency against AXL, it is known to inhibit other kinases, including members of

the TAM family (Tyro3, MerTK), Aurora kinases A and B, JAK2, ALK, ABL1, and VEGFR2.[7][8]
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Q2: Our measured IC50 value for AXL is different from the published value of 27 nM. What

could be the cause?

A2: Discrepancies in IC50 values can arise from several factors:

Assay Format: Different assay technologies (e.g., TR-FRET, AlphaScreen, radiometric) can

yield different IC50 values.

ATP Concentration: The IC50 of an ATP-competitive inhibitor like Dubermatinib is highly

dependent on the ATP concentration used in the assay. Ensure your ATP concentration is

consistent and clearly reported.

Enzyme and Substrate: The specific recombinant kinase construct and substrate used can

influence the results.

Buffer Components: The composition of the kinase reaction buffer, such as the type and

concentration of divalent cations (e.g., MgCl2), can affect enzyme activity and inhibitor

potency.[2]

Reagent Quality: Ensure the purity and activity of the kinase, substrate, and inhibitor.

Q3: We are seeing conflicting results between our biochemical and cell-based assays. Why

might this be?

A3: Differences between biochemical and cellular assay results are common and can be

attributed to:

Cellular Permeability: The ability of Dubermatinib to cross the cell membrane and reach its

intracellular target.

Off-Target Effects in Cells: In a cellular context, the observed phenotype may be a result of

the inhibition of multiple kinases, not just AXL. Dubermatinib is known to affect signaling

pathways such as PI3K/AKT and JAK/STAT in cells.[7][9]

Presence of Cellular Scaffolds and Interacting Proteins: In their native environment, kinases

exist in complexes that can alter their conformation and sensitivity to inhibitors.
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Q4: How can we confirm that the observed cellular effects are due to AXL inhibition versus off-

target effects?

A4: To dissect the on-target versus off-target effects, consider the following approaches:

Use of a Structurally Unrelated AXL Inhibitor: Comparing the effects of Dubermatinib with

another potent and selective AXL inhibitor that has a different off-target profile can help

attribute effects to AXL inhibition.

Genetic Approaches: Utilize techniques like siRNA or CRISPR/Cas9 to knock down AXL

expression and observe if the phenotype mimics treatment with Dubermatinib.

Rescue Experiments: Overexpress a drug-resistant mutant of AXL to see if it reverses the

effects of Dubermatinib.

Experimental Protocols
Biochemical Kinase Assay for AXL Inhibition (TR-FRET
format)
This protocol is adapted from a described method for determining the in vitro potency of

Dubermatinib against AXL kinase.[2]

Materials:

Recombinant human Axl kinase (catalytic domain, amino acids 473-894) with a histidine tag.

[2]

Poly-GT substrate (e.g., Poly(Glu, Tyr) 4:1).[2]

Dubermatinib (TP-0903)

ATP

Kinase Reaction Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, and

0.01% v/v Tween-20.[2]

Stop Solution: 10 mM EDTA in a suitable buffer.
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Detection Reagent: Terbium-labeled anti-phosphotyrosine antibody (e.g., PY20).[2]

384-well assay plates

Microplate reader capable of time-resolved fluorescence resonance energy transfer (TR-

FRET) measurements.

Procedure:

Prepare serial dilutions of Dubermatinib in 100% DMSO and then dilute further in kinase

reaction buffer.

Add a small volume of the diluted Dubermatinib or DMSO (vehicle control) to the wells of a

384-well plate.

Add the Axl kinase to the wells and briefly incubate.

Initiate the kinase reaction by adding a mixture of ATP and the poly-GT substrate. Final

concentrations in a 10 µL reaction volume should be approximately 93 ng/mL Axl kinase, 20

µM ATP, and 200 nM poly-GT substrate.[2]

Incubate the reaction for 60 minutes at room temperature.

Stop the reaction by adding 10 µL of the stop solution containing the terbium-labeled anti-

phosphotyrosine antibody. The final concentration of the antibody should be around 2 nM.[2]

Incubate for an additional 60 minutes at room temperature to allow for antibody binding.

Measure the TR-FRET signal on a compatible microplate reader with an excitation of 320 nm

and dual emission at 495 nm and 520 nm.[2]

Calculate the TR-FRET ratio (fluorescence intensity at 520 nm / 495 nm) and plot the values

against the logarithm of the inhibitor concentration to determine the IC50 value.
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Caption: Dubermatinib's primary and off-target interactions in cellular signaling.
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1. Prepare Reagents
(Dubermatinib, Kinase, Substrate, ATP, Buffer)

2. Add Dubermatinib/DMSO to Assay Plate

3. Add Kinase Enzyme

4. Initiate Reaction with ATP/Substrate Mix

5. Incubate at Room Temperature
(60 min)

6. Stop Reaction
(Add EDTA + Detection Antibody)

7. Incubate for Antibody Binding
(60 min)

8. Read TR-FRET Signal

9. Data Analysis (IC50 determination)

Click to download full resolution via product page

Caption: Workflow for a typical biochemical kinase assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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